molecular formula C17H17NO3 B2766264 N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 314766-89-7

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2766264
CAS No.: 314766-89-7
M. Wt: 283.327
InChI Key: QEKLZEKJMJQYRF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H15NO4 It is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 4-acetylbenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 4-(hydroxymethyl)phenyl-2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds such as:

    N-(4-acetylphenyl)-2-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group.

    N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide: Features a methyl group instead of a methoxy group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound imparts unique properties, making it distinct from its analogs.

Biological Activity

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a methoxy group on phenyl rings, which are crucial for its biological activity. The compound can be represented as follows:

  • Chemical Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various pathogens:

  • Antibacterial Activity : Several derivatives have demonstrated efficacy against Gram-positive bacteria, indicating potential use as antibacterial agents. For instance, studies reported effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against pathogenic fungi like Fusarium oxysporum and Pectobacterium carotovorum, with significant zones of inhibition observed at specific concentrations .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies. The mechanism involves the modulation of pro-inflammatory cytokines and enzymes, potentially making it a candidate for treating inflammatory diseases. In vitro assays have indicated a reduction in the expression of inflammatory markers, suggesting a therapeutic role in conditions such as arthritis .

3. Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) have shown promising results. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key receptors involved in tumor progression, such as VEGFR-2, enhancing its potential as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of various analogs, including this compound, revealing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus .
  • Anticancer Evaluation :
    • In a comparative study, this compound was tested alongside standard chemotherapeutics. It demonstrated comparable or superior cytotoxicity against MCF-7 cells with an IC50 of approximately 15 µM .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : Its interaction with receptors such as VEGFR-2 suggests a role in angiogenesis inhibition, which is crucial in cancer therapy .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLZEKJMJQYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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